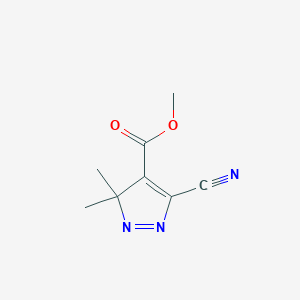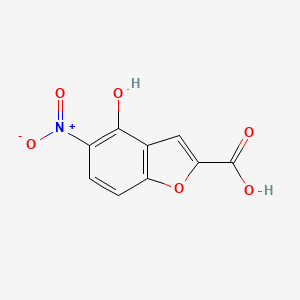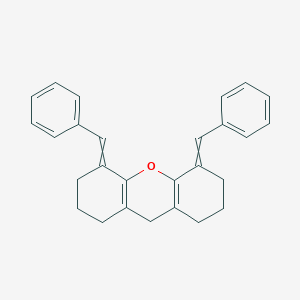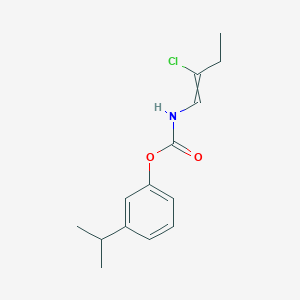![molecular formula C13H16OS2 B14400864 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 87711-86-2](/img/structure/B14400864.png)
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound known for its unique structure and reactivity. This compound features a tetrahydronaphthalene core with a bis(methylsulfanyl)methylidene group and a hydroxyl group. Its distinct chemical structure makes it a valuable reagent in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reaction of 2-[bis(methylsulfanyl)methylidene]malononitrile with appropriate nucleophiles under controlled conditions. One common method includes heating the reactants in N,N-dimethylformamide (DMF) in the presence of anhydrous potassium carbonate . This reaction leads to the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The compound’s stability and reactivity make it suitable for large-scale synthesis in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) group to a simpler sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylsulfanyl) group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrahydronaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and advanced materials, owing to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves its ability to participate in various chemical reactions. The bis(methylsulfanyl) group acts as a leaving group, facilitating nucleophilic substitution and other reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Bis(methylthio)methylene]malononitrile: This compound shares the bis(methylsulfanyl)methylidene group but has a different core structure.
2-[Bis(methylsulfanyl)methylene]-1-indanone: Another similar compound with a different core structure, used in various synthetic applications.
Uniqueness
2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
87711-86-2 |
|---|---|
Molekularformel |
C13H16OS2 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
2-[bis(methylsulfanyl)methylidene]-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C13H16OS2/c1-15-13(16-2)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,12,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
LDAQVTQRNWDRBB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C1CCC2=CC=CC=C2C1O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)
acetic acid](/img/structure/B14400810.png)
![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)






![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)

![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)


